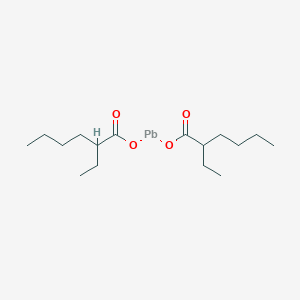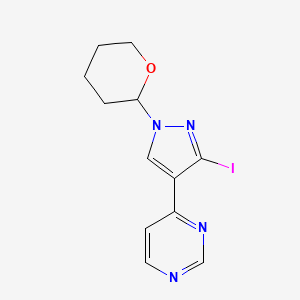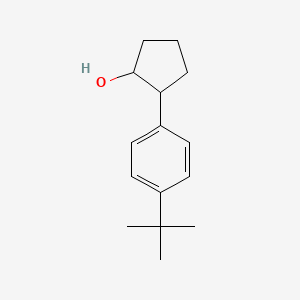
trans-2-(4-tert-Butylphenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-tert-Butylphenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O It is characterized by a cyclopentanol ring substituted with a 4-tert-butylphenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-tert-Butylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-tert-butylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-tert-Butylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl or cyclopentanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-tert-Butylphenyl)cyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between similar molecules and biological systems .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-2-(4-tert-Butylphenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
trans-2-(4-Ethylphenyl)cyclopentanol: Similar in structure but with an ethyl group instead of a tert-butyl group.
trans-2-(4-Methylphenyl)cyclopentanol: Contains a methyl group instead of a tert-butyl group.
Uniqueness: trans-2-(4-tert-Butylphenyl)cyclopentanol is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13-14,16H,4-6H2,1-3H3 |
InChI Key |
ARWGJIJDQOIOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


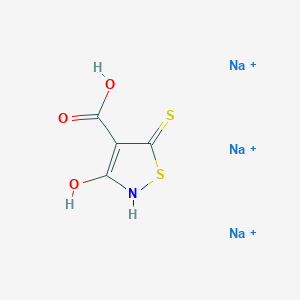
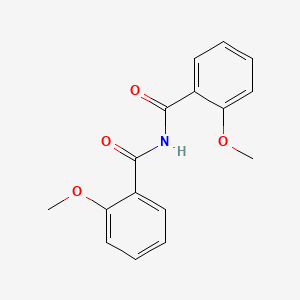
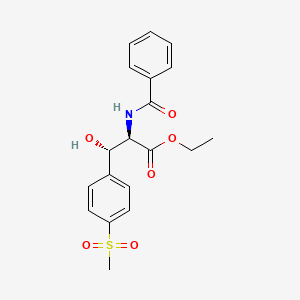
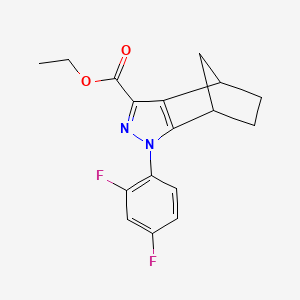
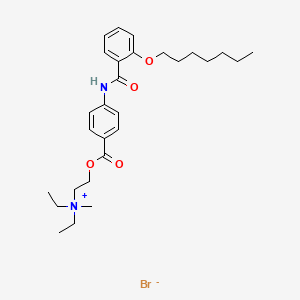
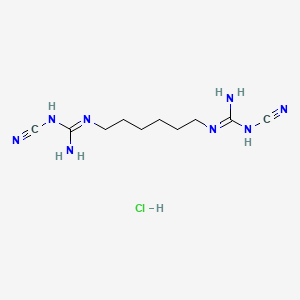
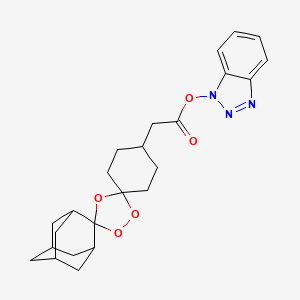
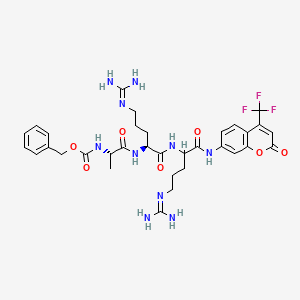
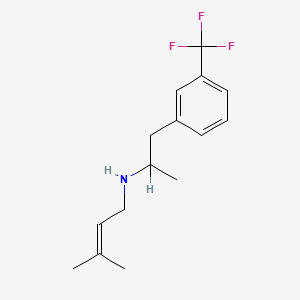
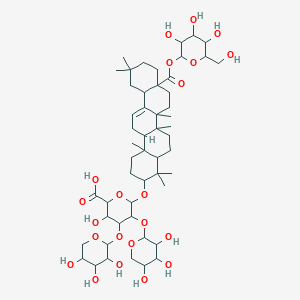
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
